Hydramycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A synthetic tetracycline derivative with similar antimicrobial activity.

科学研究应用

Antibacterial Efficacy

Hydramycin has demonstrated potent activity against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against multi-resistant strains such as Klebsiella oxytoca, which is associated with nosocomial infections. The following table summarizes its antibacterial activity:

| Bacterial Strain | Gram Type | Resistance Status | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Klebsiella oxytoca | Negative | Multi-resistant | 0.2 μM |

| Staphylococcus aureus | Positive | Methicillin-resistant | 0.5 μM |

| Escherichia coli | Negative | Drug-sensitive | 0.3 μM |

| Bacillus megaterium | Positive | Drug-sensitive | 0.4 μM |

These results indicate that this compound could serve as a promising candidate for developing new antimicrobial therapies targeting resistant bacterial infections .

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

- Study on Aggregation Mechanism : Research demonstrated that this compound-induced aggregation leads to a distinct "thorn apple-like" morphology in bacterial cells. This morphological change is critical for understanding how this compound disrupts bacterial membranes .

- In Vivo Applications : Preliminary studies suggest potential applications of this compound in treating infections caused by resistant bacteria in animal models. These studies are essential for evaluating the protein's safety and efficacy in more complex biological systems .

- Comparative Analysis : this compound has been compared with other antimicrobial peptides derived from cnidarians, highlighting its unique properties and mechanisms that set it apart from conventional antibiotics .

化学反应分析

Structural Basis for Antimicrobial Activity

HM1 belongs to the macin family, characterized by a disulfide-stabilized αβ knottin fold with two hydrophobic hemispheres flanking a positively charged belt . Key residues driving its reactivity include:

-

Tryptophan (Trp) : Positioned at the hydrophobic interface, facilitates membrane insertion via hydrophobic interactions .

-

Polar residues (Arg, Lys) : Form electrostatic bonds with anionic lipid headgroups (e.g., phosphatidylglycerol) in bacterial membranes .

This structural duality enables HM1 to bind microbial surfaces while avoiding host cell toxicity .

Mechanism of Bacterial Aggregation and Lysis

HM1 induces rapid bacterial aggregation followed by membrane permeabilization (Fig. 1):

Step 1: Electrostatic Recognition

-

Binds to lipopolysaccharides (LPS) on Gram-negative bacteria and teichoic acids on Gram-positive strains via its cationic belt (ΔG ~ -1.67 eV) .

Step 2: Hydrophobic Membrane Insertion

Step 3: Aggregation and Precipitation

-

Cross-links bacterial cells through dual epitope binding, forming micron-scale aggregates (Table 1) .

Step 4: Membrane Disruption

Table 1: HM1-Induced Aggregation Dynamics

| Lipid Composition | L/P Ratio* | Hydrodynamic Radius (nm) |

|---|---|---|

| E. coli total extract | 10.5 | >1,000 |

| POPC:POPG (3:1) | 8.8 | 880 |

| POPE:POPG (3:1) | 7.1 | 710 |

| *Lipid-to-peptide ratio at maximal aggregation . |

Lipid Interaction Thermodynamics

Fluorescence quenching and NMR studies reveal HM1’s binding constants and cooperativity:

Key Parameters

-

Dissociation constant (Kₐ) : 3.5 μM for POPC:POPG vesicles .

-

Hill coefficient (n) : 1.8–2.1, indicating cooperative binding .

-

Blue shift (Δλ) : 15 nm upon lipid binding, confirming Trp burial in hydrophobic regions .

Table 2: Lipid Binding Constants

| Lipid System | Kₐ (μM) | n |

|---|---|---|

| DPC micelles | 2.1 | 1.9 |

| LPS micelles | 4.3 | 2.1 |

| POPC:POPG (3:1) vesicles | 3.5 | 1.8 |

Comparative Efficacy Against Antimicrobial Peptides

HM1’s bactericidal efficiency rivals established peptides:

| Peptide | LD₉₀ (nM) | Target Specificity |

|---|---|---|

| HM1 | 100–200 | Broad-spectrum |

| Magainin-2 | 500 | Gram-negative |

| LL-37 | 1,000 | Biofilm-associated |

HM1’s unique barnacle model enhances potency against multidrug-resistant strains like Klebsiella oxytoca .

Kinetic Pathways of Membrane Disruption

Time-resolved static light scattering (SLS) shows:

Environmental Sensitivity

Activity is pH-dependent, with optimal performance at pH 6.0–7.5 due to:

This mechanistic profile positions HM1 as a template for novel antimicrobials targeting membrane integrity through combined electrostatic and hydrophobic reactions. Its dual aggregation-permeabilization mechanism circumvents traditional resistance pathways, offering therapeutic potential against multidrug-resistant pathogens .

属性

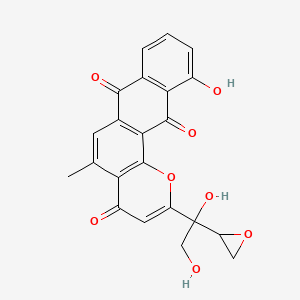

分子式 |

C22H16O8 |

|---|---|

分子量 |

408.4 g/mol |

IUPAC 名称 |

2-[1,2-dihydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C22H16O8/c1-9-5-11-18(20(27)17-10(19(11)26)3-2-4-12(17)24)21-16(9)13(25)6-14(30-21)22(28,8-23)15-7-29-15/h2-6,15,23-24,28H,7-8H2,1H3 |

InChI 键 |

WZNWUDKIQDIRSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |

规范 SMILES |

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |

同义词 |

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- alpha 6 Deoxyoxytetracycline alpha-6-Deoxyoxytetracycline Atridox BMY 28689 BMY-28689 BMY28689 BU 3839T BU-3839T BU3839T Doryx Doxycycline Doxycycline Calcium Doxycycline Calcium Salt (1:2) Doxycycline Chinoin doxycycline hemiethanolate doxycycline hyclate Doxycycline Monohydrate Doxycycline Monohydrochloride, 6 epimer Doxycycline Monohydrochloride, 6-epimer Doxycycline Monohydrochloride, Dihydrate Doxycycline Phosphate (1:1) Doxycycline-Chinoin Hydramycin Oracea Periostat Vibra Tabs Vibra-Tabs Vibramycin Vibramycin Novum Vibravenos |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。